6-Amino-4-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-(2,3-DICHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(2,3-DICHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyranopyrazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of amino, dichlorophenyl, and dimethoxyphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to achieve high yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic applications, including drug development.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(2,3-DICHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyranopyrazoles: Other compounds in the pyranopyrazole class with similar structures.
Phenyl Substituted Compounds: Compounds with phenyl groups substituted at various positions.
Uniqueness
The uniqueness of 6-AMINO-4-(2,3-DICHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific substitution pattern, which may confer unique biological activities and chemical properties.
For detailed and specific information, consulting scientific literature, databases, and research articles is recommended.
Properties
Molecular Formula |
C21H16Cl2N4O3 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
6-amino-4-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-28-14-7-6-10(8-15(14)29-2)19-17-16(11-4-3-5-13(22)18(11)23)12(9-24)20(25)30-21(17)27-26-19/h3-8,16H,25H2,1-2H3,(H,26,27) |
InChI Key |
LYMCYEBEDAWQAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C(=CC=C4)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.